ethyl 3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
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Overview
Description
Ethyl 3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the benzoxadiazocine ring system through a series of cyclization reactions. The key steps include:
Formation of the Benzoxadiazocine Core: This step involves the cyclization of a suitable precursor, such as a substituted phenylhydrazine, with an appropriate diketone or ketoester.
Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound is introduced.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: The compound’s unique properties may make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, particularly those involving the interaction of fluorinated aromatic compounds with biological targets.
Mechanism of Action
The mechanism of action of ethyl 3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is not well-documented. based on its structure, it is likely to interact with various molecular targets through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The fluorophenyl group may enhance its binding affinity to certain targets due to the electron-withdrawing nature of the fluorine atom.
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-fluorobenzoyl)acetate: This compound shares the fluorophenyl group and ester functionality but lacks the complex benzoxadiazocine ring system.
Fluoroquinolones: These compounds also contain fluorinated aromatic rings and are known for their antibacterial properties.
Uniqueness
Ethyl 3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is unique due to its complex ring system, which combines multiple functional groups in a single molecule
Properties
Molecular Formula |
C21H21FN2O4S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
ethyl 10-(4-fluorophenyl)-6-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate |
InChI |
InChI=1S/C21H21FN2O4S/c1-4-27-19(25)16-17-14-6-5-7-15(26-3)18(14)28-21(16,2)24(20(29)23-17)13-10-8-12(22)9-11-13/h5-11,16-17H,4H2,1-3H3,(H,23,29) |
InChI Key |
VNWUCOZNBIAEGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2C3=C(C(=CC=C3)OC)OC1(N(C(=S)N2)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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